molecular formula C16H21NO3 B11304192 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one

8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one

Cat. No.: B11304192
M. Wt: 275.34 g/mol
InChI Key: QOJKQPFJBNJHKE-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a propyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups to the chromen-2-one core.

Scientific Research Applications

8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-propylchromen-2-one

InChI

InChI=1S/C16H21NO3/c1-5-6-12-10(2)11-7-8-14(18)13(9-17(3)4)15(11)20-16(12)19/h7-8,18H,5-6,9H2,1-4H3

InChI Key

QOJKQPFJBNJHKE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C(=C(C=C2)O)CN(C)C)OC1=O)C

Origin of Product

United States

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